

# Application Note: (S)-JNJ-54166060 IL-1 $\beta$ Release Assay Protocol

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## Compound of Interest

Compound Name: (S)-JNJ-54166060

Cat. No.: B15142703

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## Introduction

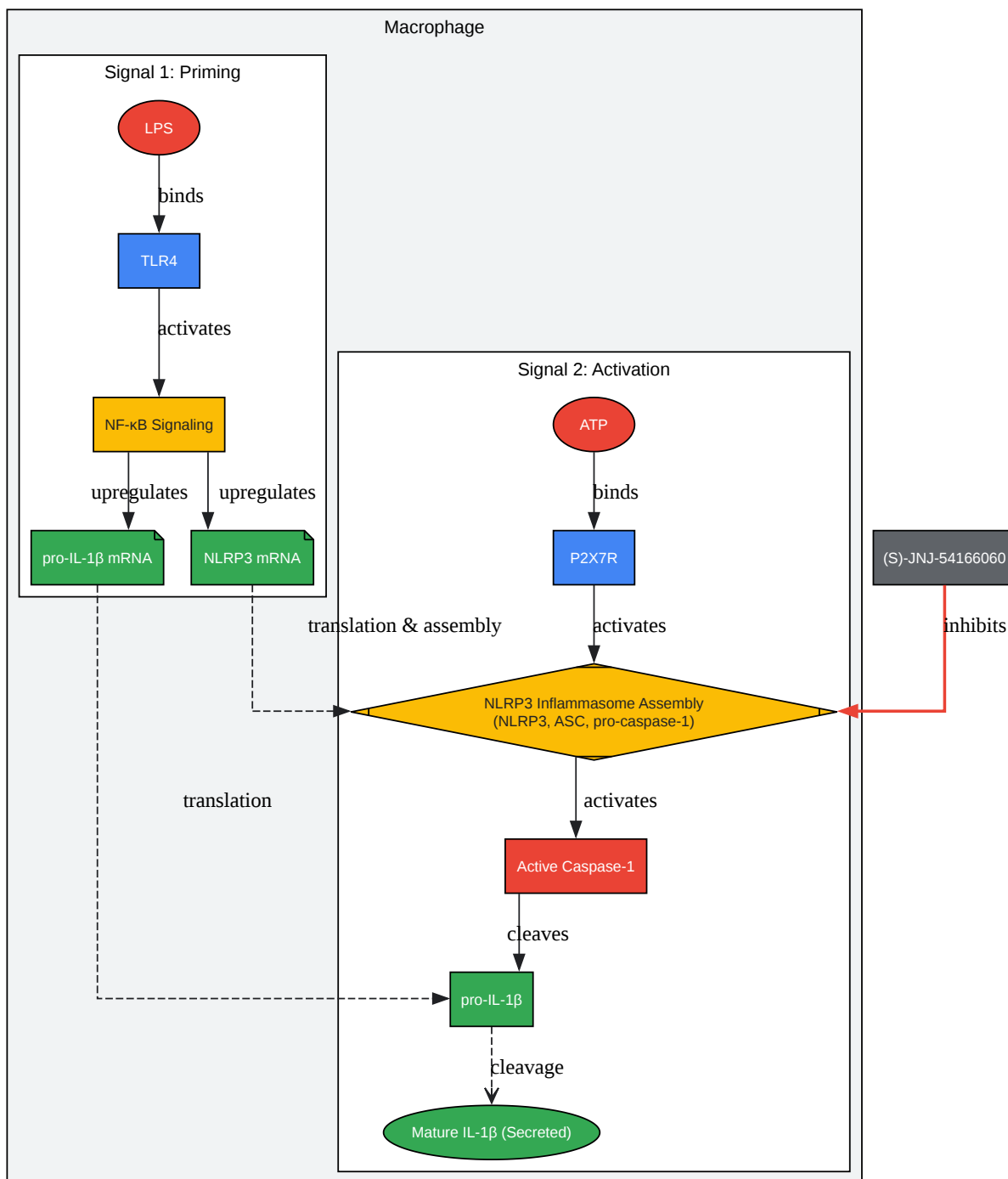
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-protein complex plays a key role in the response to both pathogenic microbes and endogenous danger signals.[1] Upon activation, the NLRP3 inflammasome processes pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ) and pro-IL-18 into their mature, pro-inflammatory forms.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[3][4] Small molecule inhibitors of the NLRP3 inflammasome, such as **(S)-JNJ-54166060**, are being investigated as potential therapeutics for these conditions.

This document provides a detailed protocol for a cell-based interleukin-1 $\beta$  (IL-1 $\beta$ ) release assay to evaluate the inhibitory activity of compounds targeting the NLRP3 inflammasome. The assay is designed for a 96-well format, suitable for screening and characterizing potential NLRP3 inhibitors.

## Signaling Pathway

The activation of the NLRP3 inflammasome is a two-signal process. The first signal, or priming step, is typically initiated by microbial components like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1 $\beta$ . The second signal, triggered by a variety of stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome, caspase-1 activation, and subsequent cleavage and secretion of mature IL-1 $\beta$ .

[1]



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Caption: NLRP3 Inflammasome Signaling Pathway.

## Experimental Protocol

This protocol describes the use of an NLRP3 inhibitor to measure its effect on IL-1 $\beta$  secretion from lipopolysaccharide (LPS)-primed and ATP-stimulated immortalized bone marrow-derived macrophages (iBMDMs).[1]

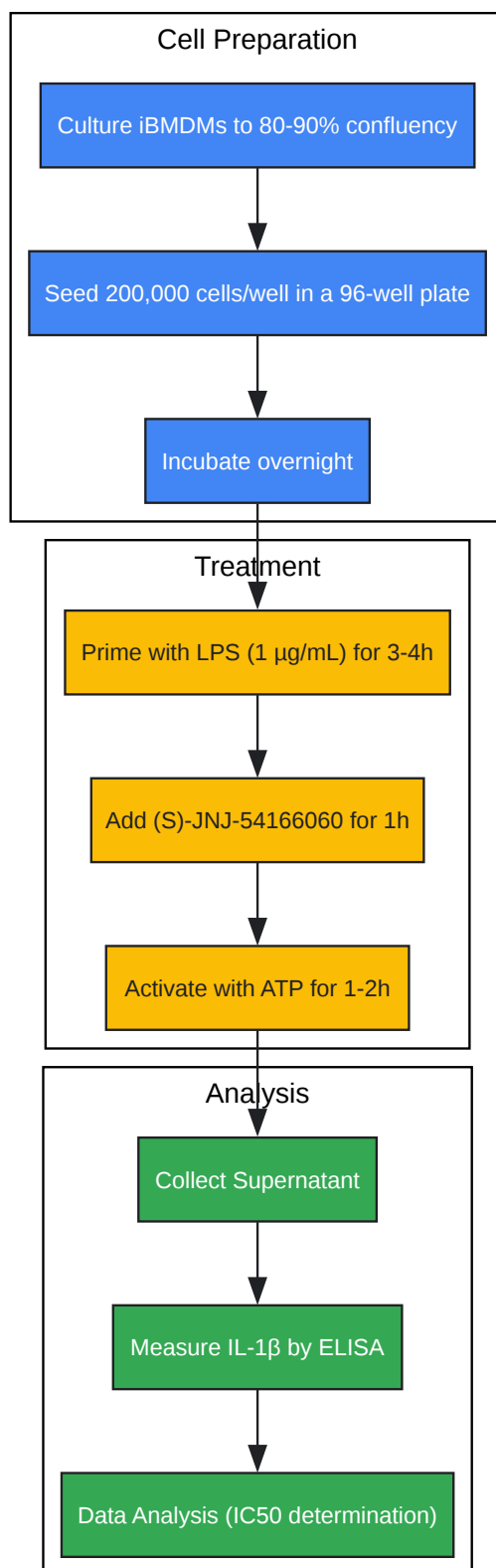
Materials:

- iBMDMs (immortalized bone marrow-derived macrophages)
- Complete DMEM (DMEM + 10% FBS + 1% Penicillin-Streptomycin)
- Lipopolysaccharide (LPS)
- ATP
- **(S)-JNJ-54166060** or other NLRP3 inhibitors
- 96-well cell culture plates
- ELISA kit for mouse IL-1 $\beta$
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Seeding:
  1. Culture iBMDMs to approximately 80-90% confluency.[1]
  2. Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.[1]
  3. Resuspend the cell pellet in fresh complete DMEM and perform a cell count.[1]
  4. Seed 200,000 cells in 200  $\mu$ L of complete DMEM into each well of a 96-well plate.[5]
  5. Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator overnight.
- Priming:

1. The following day, carefully remove the medium from the wells.
  2. Add 100  $\mu$ L of fresh complete DMEM containing 1  $\mu$ g/mL of LPS to each well, except for the unstimulated control wells.
  3. Incubate for 3-4 hours at 37°C.
- Inhibitor Treatment:
    1. Prepare serial dilutions of **(S)-JNJ-54166060** or other NLRP3 inhibitors in complete DMEM.
    2. After the priming step, add 50  $\mu$ L of the inhibitor dilutions to the appropriate wells. For control wells, add 50  $\mu$ L of vehicle (e.g., DMSO diluted in DMEM).
    3. Incubate for 1 hour at 37°C.
  - Activation:
    1. Add 50  $\mu$ L of 5 mM ATP solution in PBS to each well (except for the unstimulated and LPS-only controls) to achieve a final concentration of ATP for activation.
    2. Incubate for 1-2 hours at 37°C.
  - Sample Collection:
    1. Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.
    2. Carefully collect the supernatant from each well without disturbing the cell pellet.
    3. Store the supernatants at -80°C until the IL-1 $\beta$  measurement.
  - IL-1 $\beta$  Measurement:
    1. Quantify the amount of secreted IL-1 $\beta$  in the collected supernatants using a commercially available mouse IL-1 $\beta$  ELISA kit.
    2. Follow the manufacturer's instructions for the ELISA procedure.[\[1\]](#)



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